molecular formula C17H14BrClF2N2O3 B13668784 N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

Cat. No.: B13668784
M. Wt: 447.7 g/mol
InChI Key: VLZNOYOJRVCGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (CAS: 3031785-18-6; molecular formula: C₁₇H₁₄BrClF₂N₂O₃; molecular weight: 447.66) is a benzamide derivative structurally related to roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor used in chronic obstructive pulmonary disease (COPD) and asthma . The compound features a pyridylamine core substituted with bromine and chlorine at positions 3 and 5, respectively, and a benzamide moiety modified with cyclopropylmethoxy and difluoromethoxy groups at positions 3 and 4 of the benzene ring. It is recognized as "Roflumilast Related Compound E" in pharmaceutical quality control, indicating its role as a synthesis intermediate or degradation product during roflumilast manufacturing .

Properties

Molecular Formula

C17H14BrClF2N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C17H14BrClF2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)

InChI Key

VLZNOYOJRVCGTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Br)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Roflumilast (3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide)

    Key Features: Dichloropyridyl group (3,5-Cl₂), identical benzamide substituents. Activity: IC₅₀ = 0.8 nM for PDE4 inhibition in human neutrophils, with broad anti-inflammatory effects (IC₅₀ range: 2–21 nM across leukocytes) . Metabolism: Metabolized to roflumilast N-oxide (IC₅₀ = 3–40 nM), retaining potency . Synthesis: Prepared via condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine under optimized conditions .

Roflumilast Related Compound E (Target Compound)

    Key Features: Bromine at pyridyl position 3 (3-Br, 5-Cl) instead of dichloro substitution. Activity: Not directly reported, but bromine’s larger atomic radius may reduce PDE4 binding affinity compared to chlorine. Role: Identified as a process-related impurity during roflumilast synthesis, likely arising from halogenation side reactions .

Roflumilast Related Compound B (N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide)

  • Key Features : Hydroxy group replaces cyclopropylmethoxy at benzamide position 3.
  • Activity : Reduced potency due to loss of lipophilic cyclopropylmethoxy group, critical for membrane penetration .

Other Benzamide-Based PDE4 Inhibitors

Piclamilast (RP 73401)

  • Structure : Differs in pyridyl and benzamide substituents.
  • Activity : IC₅₀ = 2–13 nM, slightly less potent than roflumilast in cellular assays .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Structure : Bromo-fluoro substitution on benzene and methylpyridyl group.
  • Synthesis : Prepared via amide coupling, highlighting versatility in halogen placement .

Impact of Structural Modifications on Activity

  • Halogen Substitution : Dichloro (roflumilast) optimizes PDE4 binding; bromine (Related Compound E) may sterically hinder interactions.
  • Benzamide Substituents : Cyclopropylmethoxy enhances lipophilicity and target engagement compared to hydroxy (Related Compound B) .
  • Metabolic Stability : Dichloropyridyl in roflumilast resists oxidative degradation better than bromo-chloro analogues .

Data Tables

Table 1. Comparative Analysis of Key Benzamide Derivatives

Compound NamePyridyl SubstituentsBenzamide SubstituentsPDE4 IC₅₀ (nM)Key Reference
Roflumilast3,5-Cl₂3-cyclopropylmethoxy, 4-DFMO*0.8
Roflumilast Related Compound E3-Br, 5-Cl3-cyclopropylmethoxy, 4-DFMONot reported
Piclamilast (RP 73401)VariedVaried2–13
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide6-CH₃4-Br, 3-FNot tested

*DFMO: difluoromethoxy

Table 2. Degradation Products and Impurities of Roflumilast

Compound NameStructural AlterationOriginReference
Roflumilast Related Compound E3-Br,5-Cl pyridylSynthesis byproduct
3,5-Dichloropyridin-4-amineLoss of benzamide moietyAlkaline degradation
Roflumilast N-OxidePyridyl N-oxidationOxidative metabolism

Preparation Methods

Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid Intermediate

This intermediate is a key building block for the target benzamide and is synthesized by a multi-step process:

  • Step 1: Alkylation of 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

    The starting material, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, undergoes alkylation with cyclopropylmethyl halide (preferably cyclopropylmethyl bromide) in the presence of a base to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

    • Base Selection: Organic bases such as N,N-dimethylaniline, N,N-diisopropylethylamine, pyridine, 4-dimethylaminopyridine, triethylamine, or inorganic bases like potassium carbonate, sodium carbonate, potassium bicarbonate, sodium hydroxide, or sodium methoxide can be used.

    • Solvent: Aprotic polar solvents such as acetone, N,N-dimethylformamide, dimethyl sulfoxide, or 4-dioxane are preferred to facilitate the reaction.

    • Reaction Conditions: Typically carried out under heating to promote alkylation efficiency.

  • Step 2: Oxidation of the Aldehyde to Carboxylic Acid

    The aldehyde group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is oxidized to the corresponding benzoic acid using oxidizing agents such as sodium chlorite in the presence of sulphamic acid and glacial acetic acid, maintaining the temperature between 30–35 °C.

    • The reaction mixture is stirred for approximately one hour before dilution and isolation of the acid by filtration and crystallization.

    • This step yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in good yield (e.g., 58.6% reported in related compounds).

Preparation of the Pyridyl Amine Component

The amine component, 3-bromo-5-chloro-4-aminopyridine , is either commercially available or can be synthesized by known methods involving selective halogenation and amination of pyridine derivatives. The literature indicates these amines are well-documented and accessible for coupling reactions.

Formation of the Target Benzamide

The final step involves coupling the synthesized 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the 3-bromo-5-chloro-4-aminopyridine to form the benzamide linkage:

  • Amide Bond Formation: Typically achieved through activation of the carboxylic acid (e.g., by converting to an acid chloride or using coupling reagents such as carbodiimides) followed by reaction with the pyridyl amine.

  • Solvent and Conditions: Chlorinated hydrocarbons like methylene chloride or chloroform or low molecular weight alcohols (ethanol, isopropanol) serve as solvents. The reaction is conducted under controlled pH and temperature conditions to optimize yield and purity.

  • Purification: The crude product is purified by crystallization or precipitation techniques, sometimes involving salt formation and reconversion to the free compound to improve pharmacological properties.

Data Tables and Reaction Summaries

Step Reaction Description Reagents/Conditions Yield / Notes
1 Alkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde Cyclopropylmethyl bromide, base (e.g., K2CO3), aprotic polar solvent, heated Efficient substitution to form alkoxybenzaldehyde
2 Oxidation of aldehyde to benzoic acid Sodium chlorite, sulphamic acid, glacial acetic acid, 30–35 °C ~58.6% yield, crystallization from acetonitrile/petroleum ether
3 Amide coupling with 3-bromo-5-chloro-4-aminopyridine Acid activation (acid chloride or coupling agents), chlorinated solvent or alcohol, controlled pH High purity benzamide, crystallization or salt formation for purification

Research Discoveries and Observations

  • The use of cyclopropylmethyl bromide is preferred for the alkylation step due to its reactivity and availability, facilitating efficient ether formation on the benzaldehyde ring.

  • The oxidation step employs sodium chlorite under mild acidic conditions, which is a selective and high-yielding method to convert aldehydes to carboxylic acids without overoxidation or degradation of sensitive substituents like difluoromethoxy groups.

  • The benzamide formation benefits from careful solvent and pH control to avoid side reactions and to enable isolation of pharmaceutically acceptable salts, which can be reconverted to the free base as needed for biological evaluation.

  • The described synthetic route is supported by multiple patent documents and is consistent with known methodologies for preparing fluoroalkoxy-substituted benzamides with pyridyl substituents.

Q & A

Basic Question: What are the primary synthetic challenges in preparing this compound, and what methodological strategies address them?

The synthesis of this benzamide derivative involves challenges such as handling reactive intermediates (e.g., halogenated pyridines), regioselective functionalization of the pyridyl ring, and stability of the cyclopropylmethoxy and difluoromethoxy groups. Key strategies include:

  • Protective Group Chemistry : Use of O-benzyl hydroxylamine hydrochloride to protect reactive amines during coupling steps .
  • Low-Temperature Conditions : Reactions performed in ice baths to mitigate exothermic decomposition of intermediates (e.g., acyl chlorides) .
  • Solvent Optimization : Polar aprotic solvents like CH₂Cl₂ or acetonitrile enhance solubility of hydrophobic intermediates .
  • Hazard Mitigation : Rigorous risk assessments for handling mutagenic intermediates (e.g., anomeric amides) and decomposition-prone products .

Advanced Question: How can contradictions in spectroscopic data (NMR, MS) during characterization be resolved?

Discrepancies in NMR or MS data often arise from dynamic rotational isomerism (e.g., amide bond rotation) or isotopic patterns from bromine/chlorine. Methodological solutions include:

  • Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
  • High-Resolution MS : Confirm molecular formulas using HRMS to distinguish isotopic clusters (e.g., Br/Cl splitting) .
  • 2D NMR Techniques : Use COSY, HSQC, and NOESY to assign ambiguous proton and carbon signals, especially in crowded aromatic regions .

Advanced Question: What computational approaches are recommended for crystal structure prediction, and how do they compare to experimental data?

  • SHELX Software : Widely used for refining crystal structures from X-ray diffraction data. SHELXL is optimal for small-molecule refinement, while SHELXD aids in solving phase problems for twinned crystals .
  • DFT Calculations : Predict molecular geometries and compare with experimental bond lengths/angles (e.g., pyridyl C–Br vs. C–Cl distances) .
  • Validation Metrics : Cross-check computed structures against experimental R-factors (<0.05 for high-quality data) and mean C–C bond deviations (e.g., 0.003 Å in published structures) .

Basic Question: What safety protocols are critical when handling this compound, particularly regarding mutagenicity?

  • Ames Testing : Evaluate mutagenicity using Salmonella strain assays, as demonstrated for anomeric amide derivatives .
  • Ventilation and PPE : Use fume hoods, nitrile gloves, and sealed containers to prevent exposure to mutagenic intermediates .
  • Decomposition Monitoring : Store the compound at –20°C in amber vials to avoid thermal/photo-degradation, as DSC studies indicate instability above 25°C .

Advanced Question: How do the cyclopropylmethoxy and difluoromethoxy groups influence pharmacokinetic properties in preclinical models?

  • Lipophilicity and Permeability : Cyclopropylmethoxy increases logP, enhancing blood-brain barrier penetration, while difluoromethoxy reduces metabolic oxidation (CYP450 inhibition assays recommended) .
  • Metabolic Stability : In vitro microsomal studies show that fluorinated ethers prolong half-life compared to methoxy analogues.
  • SAR Profiling : Replace difluoromethoxy with methoxy/trifluoromethoxy to assess potency changes in target binding assays .

Advanced Question: What reaction optimization strategies improve coupling yields between halogenated pyridines and benzoyl chlorides?

  • Catalytic Bases : Use anhydrous K₂CO₃ or NaHCO₃ to scavenge HCl and drive amide bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield .
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolation .

Basic Question: Which analytical methods are most reliable for assessing purity, and how are they validated?

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities; validate via spike-recovery tests (RSD <2%) .
  • NMR Purity Assessment : Integrate residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) against analyte signals .
  • Elemental Analysis : Confirm C/H/N/Br/Cl content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.